3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c1-9-3-4-11(5-10(9)2)24(22,23)16-8-20-15-7-14(19)13(18)6-12(15)17(16)21/h3-8H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSZQKPSAQKMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique sulfonyl and difluoro substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C17H13F2NO3S
- Molecular Weight : 349.35 g/mol
- CAS Number : 1326806-71-6
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on various derivatives of quinoline revealed that certain modifications enhance their efficacy against a range of bacterial strains. The sulfonyl group is particularly noted for its role in increasing the lipophilicity of the molecule, thereby improving membrane permeability and bioavailability in microbial cells .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12.5 | Inhibition of PI3K/Akt signaling |
| A549 (Lung Cancer) | 18.0 | Modulation of MAPK/ERK pathway |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic application in inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various quinoline derivatives on breast and lung cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability compared to untreated controls .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant bacteria. The findings revealed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one, highlighting substituent variations, physical properties, and molecular data:
*Calculated based on structural analogs; experimental data unavailable in provided evidence.
Key Observations:
This may reflect increased crystallinity due to hydrogen bonding. Bulky substituents at position 1 (e.g., 3-fluorobenzyl in ) likely reduce melting points by disrupting molecular packing.
Electronic and Lipophilicity Trends :
- The 3,4-dimethylphenyl sulfonyl group (target compound) offers moderate electron-withdrawing effects and enhanced lipophilicity compared to 4-chlorophenyl (Compound 5g ) or 3-chlorophenyl () sulfonyl groups.
- Difluoro substituents (target compound) increase electronegativity and may improve membrane permeability relative to methoxy groups (Compound 5k ).
Synthetic Feasibility :
- NMR characterization (e.g., ¹H and ¹³C spectra in ) confirms successful synthesis of analogs, suggesting similar routes (e.g., sulfonation, cyclization) are applicable to the target compound.
Structural Flexibility :
- Position 1 substitutions (H, methyl, or benzyl groups) modulate steric bulk and reactivity. The 1-methyl derivative demonstrates stability under standard conditions, while 1-H derivatives (e.g., Compound 5g ) may exhibit higher reactivity.
Notes
Data Limitations : Direct experimental data for the target compound (e.g., melting point, bioactivity) are absent in the provided evidence. Comparisons rely on structural analogs.
Characterization Methods : NMR and elemental analysis (as in ) are critical for verifying purity and structure in this compound class.
Research Gaps : Further studies are needed to elucidate the target compound’s solubility, stability, and biological activity relative to its analogs.
Preparation Methods
Gould-Jacobs Cyclization
The quinolinone scaffold is typically constructed via Gould-Jacobs cyclization, which involves condensation of an aniline derivative with a β-ketoester. For 6,7-difluoroquinolin-4(1H)-one, 2-amino-4,5-difluorobenzoic acid ethyl ester reacts with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) at 120–140°C. The reaction proceeds through enamine formation, followed by intramolecular cyclization and dehydration:
$$
\text{2-Amino-4,5-difluorobenzoate} + \text{β-ketoester} \xrightarrow{\text{H}^+} \text{6,7-Difluoroquinolin-4(1H)-one}
$$
Key advantages include high regiocontrol and compatibility with electron-withdrawing fluorine substituents.
Sulfonyl Group Introduction
Directed Ortho-Metalation
The sulfonyl group at position 3 of the quinolinone is installed via directed ortho-metalation. Treatment of 6,7-difluoroquinolin-4(1H)-one with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C deprotonates the C3 position, generating a resonance-stabilized anion. Subsequent quenching with 3,4-dimethylbenzenesulfonyl chloride yields the target compound:
$$
\text{Quinolinone} + \text{LDA} \xrightarrow{-78^\circ \text{C}} \text{Anion} \xrightarrow{\text{Sulfonyl chloride}} \text{3-Sulfonated product}
$$
Optimized Conditions:
Copper-Mediated C–S Coupling
An alternative route employs a Ullmann-type coupling between 3-bromo-6,7-difluoroquinolin-4(1H)-one and sodium 3,4-dimethylphenylsulfinate . Using copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C facilitates the cross-coupling:
$$
\text{3-Bromoquinolinone} + \text{NaSO}_2\text{Ar} \xrightarrow{\text{CuI, DMF}} \text{Sulfonated product}
$$
Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Temperature | 110°C |
| Yield | 60–65% |
This method avoids harsh bases but requires prior bromination of the quinolinone.
Bromination of Quinolinone
Electrophilic Aromatic Substitution
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Directed Metalation | High regioselectivity | Requires cryogenic conditions | 68–72% |
| Copper Coupling | Mild conditions | Multi-step (needs bromination) | 60–65% |
Metalation is preferred for simplicity, whereas copper coupling offers scalability.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Structural confirmation employs:
- $$^1$$H NMR (CDCl₃): δ 8.28 (s, 1H, quinolinone-H), 7.91–7.81 (m, 3H, aryl-H).
- LC-MS: m/z 349.4 [M+H]⁺.
Industrial-Scale Considerations
Solvent Selection
Nitrobenzene (160°C) enables efficient cyclization but poses toxicity concerns. Substitution with toluene or dichloroethane reduces environmental impact.
Catalytic Improvements
PdCl₂(dppf)-catalyzed couplings enhance sulfonylation efficiency but increase costs.
Q & A
Q. Key Structural Modifications
- Sulfonyl Group : Replacement with methylsulfonyl or chlorophenylsulfonyl alters solubility and target selectivity .
- Fluorine Substitution : 6,7-Difluoro groups enhance metabolic stability and membrane permeability compared to mono-fluoro analogs .
Advanced SAR Strategies
Computational docking (e.g., AutoDock Vina ) predicts interactions with ATP-binding pockets in kinases. Substituent effects on π-stacking (e.g., dimethylphenyl vs. trifluoromethylbenzyl) can be modeled using Density Functional Theory (DFT) .
What methodologies resolve contradictions in biological activity data across studies?
Case Example
If one study reports potent anticancer activity (IC₅₀ < 1 µM) but another shows limited efficacy, consider:
- Assay Conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free media) may affect compound stability .
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>95% purity required for reliable IC₅₀ data) .
How do computational methods enhance the understanding of reaction mechanisms?
Q. DFT Applications
- Model transition states during sulfonation or fluorination to identify rate-limiting steps.
- Predict regioselectivity in electrophilic substitution reactions (e.g., fluorination at C6 vs. C7) .
Molecular Dynamics (MD) Simulations
Simulate solvent effects (e.g., DMSO vs. aqueous buffers) on conformational stability, which correlates with in vivo bioavailability .
What are the best practices for solubility and stability studies?
Q. Basic Protocols
- Solubility : Test in DMSO (for stock solutions) and PBS (for biological assays). Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Incubate at 37°C in pH 7.4 buffer; monitor degradation via LC-MS over 24–72 hours .
Advanced Formulation
Lipid nanoparticles or cyclodextrin complexes can improve aqueous solubility. For photostability, conduct UV-vis spectroscopy under controlled light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
